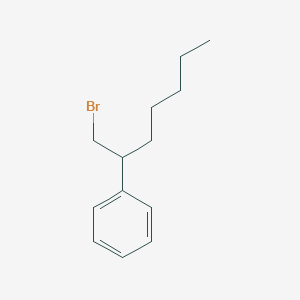
1-Bromo-2-phenylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-phenylheptane is an organic compound that belongs to the class of alkyl halides It consists of a heptane chain with a bromine atom attached to the first carbon and a phenyl group attached to the second carbon
Preparation Methods
1-Bromo-2-phenylheptane can be synthesized through several methods:
-
Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]
-
Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .
Chemical Reactions Analysis
1-Bromo-2-phenylheptane undergoes various types of chemical reactions:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.
-
Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.
-
Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .
Scientific Research Applications
1-Bromo-2-phenylheptane has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.
-
Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Material Science: : It is used in the preparation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Bromo-2-phenylheptane can be compared with other similar compounds such as:
-
1-Bromo-2-phenylethane: : This compound has a shorter carbon chain and exhibits different reactivity due to the absence of additional carbon atoms.
-
1-Bromo-2-phenylpropane: : With an additional carbon atom compared to 1-Bromo-2-phenylethane, this compound shows intermediate properties between 1-Bromo-2-phenylethane and this compound.
-
1-Bromo-2-phenylbutane: : This compound has a longer carbon chain and exhibits different physical and chemical properties compared to this compound .
Properties
Molecular Formula |
C13H19Br |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
1-bromoheptan-2-ylbenzene |
InChI |
InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI Key |
PJBXTWDRVTXNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


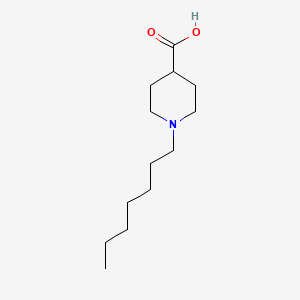
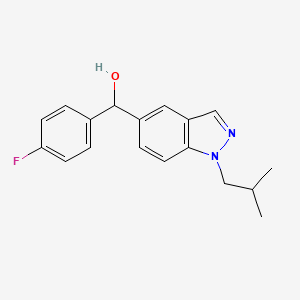
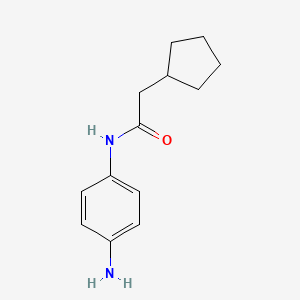
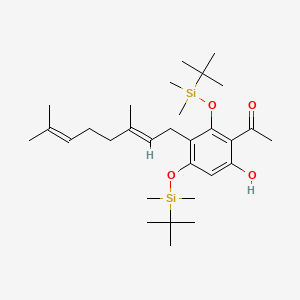
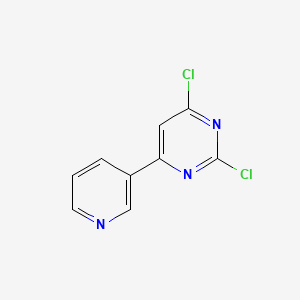
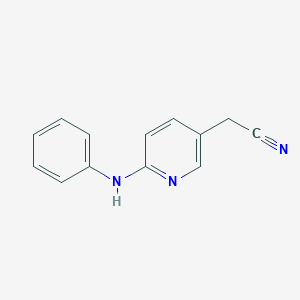
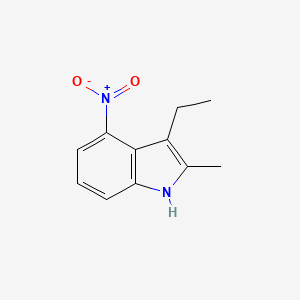
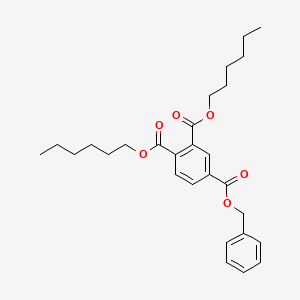
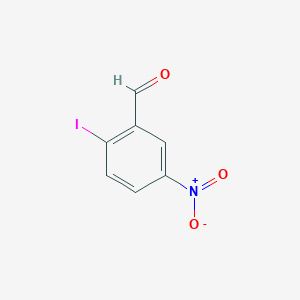
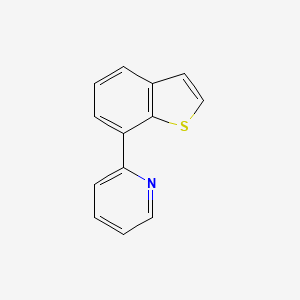

![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)

![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
